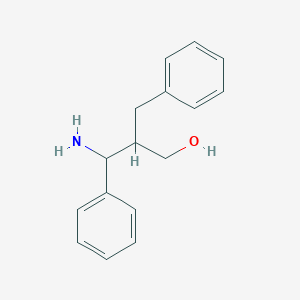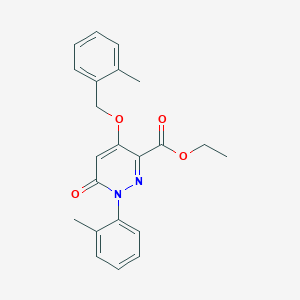
1-(2,2-Difluorethyl)-3-methyl-1H-pyrazol-4-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, a methyl group, and a sulfonyl chloride group
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Vorbereitungsmethoden
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylation reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with various aryl or alkyl halides in the presence of suitable catalysts.
Common reagents used in these reactions include metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, toluene). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the nature of its derivatives. Generally, the presence of the difluoroethyl group can enhance the compound’s stability and lipophilicity, potentially improving its interaction with biological targets . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other difluoromethylated pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound lacks the sulfonyl chloride group but shares the difluoromethyl and methyl substitutions on the pyrazole ring.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: This precursor compound can be difluoromethylated to produce derivatives similar to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-4-5(14(7,12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKAUYGTQUEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006462-96-9 |
Source


|
| Record name | 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)
amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)




